molecular formula C23H21NO5S B11476829 Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl]benzoate

Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl]benzoate

Cat. No.: B11476829
M. Wt: 423.5 g/mol
InChI Key: LZYOUCIISOWJEO-UHFFFAOYSA-N
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Description

Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a dimethoxyphenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate typically involves multi-step organic reactions

    Preparation of Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Formation of Benzoate Ester: The final step involves the esterification of the intermediate compound with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridin-7-yl]benzoate lies in its specific thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C23H21NO5S/c1-27-18-9-8-15(10-19(18)28-2)17-12-30-22-16(11-20(25)24-21(17)22)13-4-6-14(7-5-13)23(26)29-3/h4-10,12,16H,11H2,1-3H3,(H,24,25)

InChI Key

LZYOUCIISOWJEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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